[2,2'-Biquinoxaline]-3,3'(4H,4'H)-dione
CAS No.: 64273-80-9
Cat. No.: VC15904684
Molecular Formula: C16H10N4O2
Molecular Weight: 290.28 g/mol
* For research use only. Not for human or veterinary use.
![[2,2'-Biquinoxaline]-3,3'(4H,4'H)-dione - 64273-80-9](/images/structure/VC15904684.png)
Specification
CAS No. | 64273-80-9 |
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Molecular Formula | C16H10N4O2 |
Molecular Weight | 290.28 g/mol |
IUPAC Name | 3-(3-oxo-4H-quinoxalin-2-yl)-1H-quinoxalin-2-one |
Standard InChI | InChI=1S/C16H10N4O2/c21-15-13(17-9-5-1-3-7-11(9)19-15)14-16(22)20-12-8-4-2-6-10(12)18-14/h1-8H,(H,19,21)(H,20,22) |
Standard InChI Key | JBJGVHFYYCANTF-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C2C(=C1)NC(=O)C(=N2)C3=NC4=CC=CC=C4NC3=O |
Introduction
Chemical Identity and Molecular Properties
The compound’s molecular formula is C₁₆H₁₀N₄O₂, with a molecular weight of 290.28 g/mol . Its structure comprises two quinoxaline moieties linked at the 2,2'-positions, with ketone groups at the 3 and 3' positions (Figure 1). The planar aromatic system and electron-deficient nature of the quinoxaline rings make it an effective ligand for transition metals .
Table 1: Key Physicochemical Properties
Property | Value |
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CAS Number | 64273-80-9 |
Molecular Formula | C₁₆H₁₀N₄O₂ |
Molecular Weight | 290.28 g/mol |
Melting Point | Not reported |
Boiling Point | Not reported |
Solubility | Likely polar aprotic solvents |
Synthesis and Structural Analysis
Synthetic Routes
While explicit synthetic protocols for [2,2'-Biquinoxaline]-3,3'(4H,4'H)-dione are scarce in literature, analogous biquinoxaline derivatives are typically synthesized via:
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Condensation reactions between o-phenylenediamine derivatives and diketones.
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Oxidative coupling of mono-quinoxaline precursors under metal-catalyzed conditions .
For example, the related ligand dipyrido[3,2-f:2',3'-h]quinoxaline (dpq) is synthesized by reacting 2,3-diaminopyridine with glyoxal, followed by oxidation . Similar methods may apply to [2,2'-Biquinoxaline]-3,3'(4H,4'H)-dione, with modifications to introduce ketone groups.
Structural Characterization
X-ray crystallography of analogous complexes (e.g., Fe(dpq)₃₂) reveals that biquinoxaline ligands adopt a planar geometry, facilitating π-π stacking and intercalation into DNA . The ketone groups in [2,2'-Biquinoxaline]-3,3'(4H,4'H)-dione likely enhance hydrogen-bonding interactions, as observed in supramolecular assemblies .
Applications in Coordination Chemistry
Metal Complex Formation
[2,2'-Biquinoxaline]-3,3'(4H,4'H)-dione acts as a bidentate or tridentate ligand, coordinating to metals via its nitrogen atoms. Recent studies on similar ligands highlight its utility:
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Platinum(II) and Copper(II) Complexes: Pt(tpbq)Cl₂ and Cu(ttbq)Cl₂ (where tpbq = tetra(pyridin-2-yl)-biquinoxaline) exhibit antiproliferative activity against glioblastoma (U87) and cervical cancer (HeLa) cells .
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DNA Interaction: These complexes bind calf thymus DNA (CT-DNA) via intercalation, with binding constants (Kₐ) ranging from 10⁴ to 10⁵ M⁻¹ .
Table 2: Thermodynamic Parameters for DNA Binding
Complex | ΔH (kJ/mol) | ΔS (J/mol·K) | Binding Mode |
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Cu(ttbq)Cl₂ | -28.4 | 45.2 | Electrostatic |
Pt(tpbq)Cl₂ | -34.7 | 62.1 | Intercalation |
Catalytic and Photophysical Properties
Biquinoxaline-metal complexes exhibit photoinduced DNA cleavage via singlet oxygen (¹O₂) generation . For instance, Ru(Hdpa)₂(dpq) (Hdpa = 2,2'-dipyridylamine) cleaves plasmid DNA under UV light (365 nm) through a hydroxyl radical mechanism .
Biological and Pharmacological Activity
Anticancer Mechanisms
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Reactive Oxygen Species (ROS) Induction: Cu(ttbq)Cl₂ and Pt(tpbq)Cl₂ generate ROS in cancer cells, triggering apoptosis via mitochondrial pathways .
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Migration and Invasion Inhibition: These complexes reduce metastatic potential in breast cancer (MDA-MB-231) cells by downregulating matrix metalloproteinases (MMPs) .
Figure 2: Proposed Mechanism of Action
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Cellular Uptake: Complexes enter cells via endocytosis.
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DNA Intercalation: Planar ligands insert between base pairs, causing helical distortion.
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ROS Generation: Metal-centered redox activity produces oxidative stress.
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Apoptosis Activation: Caspase-3/7 pathways are triggered, leading to cell death .
Selectivity and Toxicity
While [2,2'-Biquinoxaline]-3,3'(4H,4'H)-dione derivatives show potency against cancer cells (IC₅₀ = 5–20 µM), their selectivity over normal cells remains under investigation . Preliminary data suggest lower toxicity toward non-malignant fibroblasts (e.g., NIH-3T3) .
Future Perspectives
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Synthetic Optimization: Develop scalable routes for [2,2'-Biquinoxaline]-3,3'(4H,4'H)-dione to enable large-scale applications.
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Targeted Drug Delivery: Conjugate metal complexes with nanoparticles or antibodies to enhance tumor specificity.
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Mechanistic Studies: Elucidate the role of ketone groups in DNA/protein interactions using computational models.
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